Zinquin ethyl ester

Overview

Description

Synthesis Analysis

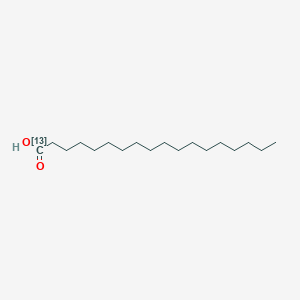

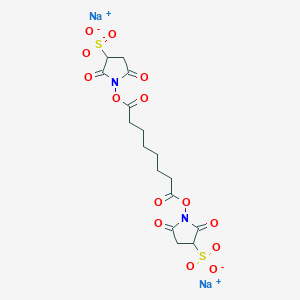

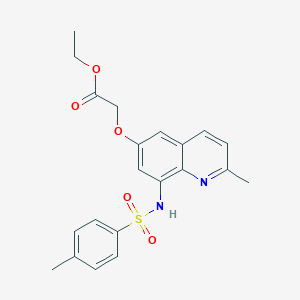

The synthesis of Zinquin ethyl ester involves the reaction of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline with ethyl bromoacetate, leading to the formation of ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate. The synthesis process showcases the specificity of the reactions involved in producing zinc(II)-specific fluorophores. Depending on the reaction conditions, this process can yield either the expected phenol or a mixture of the phenol and the corresponding 5-bromo derivative, highlighting the complexity and precision required in synthesizing such specific probes (Mahadevan et al., 1996).

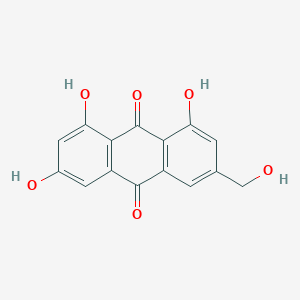

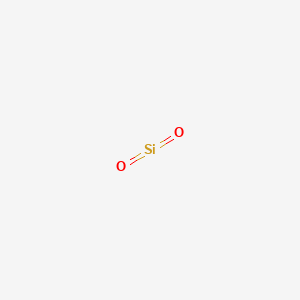

Molecular Structure Analysis

This compound and its analogues demonstrate a significant shift in their UV/vis spectra upon forming complexes with zinc(II), indicating a bathochromic shift that signifies the formation of a fluorescent complex. The crystal structures of ethyl [5-ethoxycarbonylmethyl-2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate and its acid form have been elucidated, offering insights into the molecular interactions that enable specific binding to zinc(II) ions. These structural analyses are crucial for understanding how this compound functions as a fluorescent probe for zinc(II) (Mahadevan et al., 1996).

Chemical Reactions and Properties

This compound's reactivity with zinc-proteome has been extensively studied, revealing that it forms adducts with Zn-proteins and can undergo ligand substitution, which is essential for its function as a zinc(II) sensor. This reactivity pattern across mammalian cell and tissue types indicates that this compound interacts with micromolar concentrations of Zn(2+) bound as Zn-proteins, forming predominant ZQ-Zn-protein adducts characterized by a distinct fluorescence emission spectrum (Nowakowski & Petering, 2011).

Physical Properties Analysis

The fluorescent properties of this compound and its derivatives in the absence and presence of zinc(II) highlight the compound's ability to form complexes with zinc(II), resulting in a bathochromic shift in their UV/vis spectra. This shift and the resulting fluorescence enhancement upon zinc(II) binding are crucial for its application as a zinc(II) sensor in biological studies. The analogues with isobutenyl and isobutyl side chains at the 2-position, for example, form fluorescent complexes with zinc(II), exhibiting stronger fluorescence than the parent compound, which is essential for detecting and visualizing zinc(II) in biological systems (Kimber et al., 2000).

Chemical Properties Analysis

The coordination and fluorescence of this compound in ternary Zn2+ complexes have been studied, revealing the compound's specificity and selectivity for zinc(II) ions. Potentiometric studies of its coordination in Zn2+ ternary complexes demonstrate the formation of these complexes and the variation in fluorescence quantum yield as the coordination environment changes. This specificity and selectivity for zinc(II) over other metal ions are crucial for its application as an intracellular Zn2+ probe, allowing for the accurate detection and quantification of labile zinc in living cells (Hendrickson et al., 2003).

Scientific Research Applications

Zinquin ester and acid are synthesized as zinc(II)-specific fluorophores for studying biological zinc(II) (Mahadevan et al., 1996).

Zinquin (ZQ) serves as a fluorescent sensor for cellular Zn(2+) status, primarily reacting with micromolar concentrations of Zn(2+) bound as Zn-proteins (Nowakowski & Petering, 2011).

The use of Zinquin ethyl ester in conjunction with confocal laser scanning microscopy effectively detects the release of zinc oxide nanoparticles in cancer cells, aiding in understanding their action mechanisms and potential clinical applications (Song et al., 2016).

Zinquin is employed as a probe for studying the distribution of zinc in living cells, such as hepatocytes, with considerations for varying concentrations of metallothionein (Coyle et al., 1994).

It has been demonstrated that zinc supplementation protects upper respiratory epithelial cells from hydrogen peroxide-induced apoptosis, which could have implications for conditions like human asthma (Truong-Tran, Ruffin, & Zalewski, 2000).

Zinquin is also used as a tool for detecting Zn2+-rich vesicles in the brain, although its tendency to partition into membranes and serve as an ionophore should be considered (Snitsarev et al., 2001).

Mechanism of Action

Target of Action

Zinquin Ethyl Ester is primarily targeted towards zinc ions (Zn2+) in the cytosol of cells . Zinc is an essential micronutrient that plays crucial roles in numerous biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

this compound is a quinolone-based fluorescent probe that is lipophilic and zinc-sensitive . It penetrates cell membranes and, once inside the cell, it interacts with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence . This fluorescence, which is excited at 368nm and emits at 490nm, allows for the detection and monitoring of changes in intracellular concentrations of Zn2+ .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon entering cells, this compound is hydrolyzed by cytosolic esterases into Zinquin, which carries a negative charge . This prevents its efflux across the plasma membrane, thereby enhancing its bioavailability within the cell .

Result of Action

The primary result of this compound’s action is the detection and monitoring of intracellular Zn2+ concentrations . By producing a blue fluorescence upon binding to Zn2+, it allows for the visualization of Zn2+ in cells . This can be particularly useful in research settings, where understanding the role of zinc in cellular processes is of interest.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other divalent cations such as Ca2+ and Mg2+ is necessary for the compound to bind to Zn2+ and produce fluorescence . Additionally, the compound’s ability to penetrate cell membranes and remain within cells can be affected by factors such as the lipid composition of the cell membrane and the activity of esterases

properties

IUPAC Name |

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASTCXJTDRDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171164 | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181530-09-6 | |

| Record name | Zinquin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)